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Compound of Interest

Compound Name: trans-2-Hexene

CAS No.: 592-43-8

Cat. No.: B1208433 Get Quote

Trans-2-Hexene, with the molecular formula C₆H₁₂, is an unsaturated hydrocarbon belonging

to the alkene family.[1] Its linear structure and the presence of a double bond make it a

valuable intermediate in organic synthesis and a comonomer in the production of polymers like

polyethylene.[2] A thorough understanding of its thermodynamic properties is paramount for

predicting reaction outcomes, designing efficient chemical processes, and ensuring operational

safety. These properties govern the molecule's stability, phase behavior, and energy content,

which are critical parameters in both laboratory-scale research and industrial applications.

The thermodynamic data of a relatively simple molecule like trans-2-hexene also provides a

fundamental basis for computational modeling. For scientists in drug development,

understanding the thermodynamics of such hydrocarbon fragments is crucial for accurately

modeling the behavior of more complex molecules that share similar structural motifs.

Core Thermodynamic State Functions
The stability and behavior of a chemical compound are defined by its fundamental

thermodynamic properties. For trans-2-hexene, these values provide a quantitative measure

of its energy content and molecular disorder under various conditions.

Standard Enthalpy of Formation (ΔfH°)
The standard enthalpy of formation represents the change in enthalpy when one mole of a

compound is formed from its constituent elements in their standard states. It is a direct

measure of the molecule's intrinsic stability. A more negative value indicates greater stability.
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Critically evaluated data for trans-2-hexene reveals a distinct difference in stability between its

gaseous and liquid phases.[3] This is a crucial consideration for reaction engineering, where

the phase of reactants and products can significantly impact the overall energy balance.

Table 1: Standard Enthalpy of Formation of trans-2-Hexene

Property Value (kJ/mol) Method Source

ΔfH° (gas) -51.0 ± 0.8
Combustion

Hydrogenation
[3]

ΔfH° (gas) -52.1 ± 1.0
Combustion

Hydrogenation
[3]

ΔfH° (gas) -51.6 ± 0.8 Equilibrium [3]

ΔfH° (liquid) -82.6 ± 0.8
Combustion

Hydrogenation
[3]

ΔfH° (liquid) -83.7 ± 1.0
Combustion

Hydrogenation
[3]

ΔfH° (liquid) -83.22 ± 0.84 Equilibrium [3]

Note: The variation in values reflects different experimental determinations and associated

uncertainties.

The stability of trans-2-hexene can be contextualized by comparing it to its stereoisomer, cis-

2-hexene. The standard enthalpy of formation for gaseous cis-2-hexene is approximately -47.0

kJ/mol.[4] The more negative value for the trans isomer indicates that it is thermodynamically

more stable. This increased stability is attributed to reduced steric strain, as the larger alkyl

groups are positioned on opposite sides of the double bond, minimizing repulsive interactions.
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Relative Enthalpy of Formation (Gas Phase)

Elements
(6C(s) + 6H₂(g))

trans-2-Hexene
ΔfH° = -51.0 kJ/mol

cis-2-HexeneΔfH° = -47.0 kJ/mol
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Caption: Relative energy levels of 2-hexene isomers.

Standard Molar Entropy (S°)
Standard molar entropy is a measure of the molecular disorder or randomness of a system. For

a given molecule, entropy is influenced by factors such as molecular weight, structure, and

physical state. The National Institute of Standards and Technology (NIST) provides

temperature-dependent entropy data for trans-2-hexene in both its ideal gas and liquid states.

[5]

Table 2: Standard Molar Entropy of trans-2-Hexene at 298.15 K

Property Value (J/mol·K) Source

S° (ideal gas) 389.03 [5]

S° (liquid) 289.45 [5]

As expected, the entropy is significantly higher in the gaseous phase due to the greater

translational, rotational, and vibrational freedom of the molecules compared to the more

ordered liquid state.

Heat Capacity (Cp)
Heat capacity is the amount of heat required to raise the temperature of a substance by one

degree. It is an essential parameter for heat transfer calculations in chemical process design.
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Heat capacity is not constant but varies with temperature.

Table 3: Isobaric Heat Capacity of trans-2-Hexene

Temperature (K) Cp (Ideal Gas) (J/mol·K) Source

298 145.42 [5]

400 178.69 [5]

500 209.52 [5]

600 237.28 [5]

The data clearly shows that the heat capacity increases with temperature. This is because at

higher temperatures, more vibrational modes within the molecule become active, allowing it to

store more energy for a given temperature increase.

Phase Transition Energetics
The transitions between solid, liquid, and gas phases are accompanied by specific enthalpy

changes. These values are critical for applications involving distillation, evaporation, or

crystallization.

Table 4: Phase Change Properties of trans-2-Hexene

Property Value Units Source

Boiling Point 68-69 °C [2]

Melting Point -99 °C [2]

Enthalpy of

Vaporization (ΔvapH°)
31.5 - 32.2 kJ/mol [6]

Enthalpy of Fusion

(ΔfusH°)
11.50 kJ/mol [6]

The enthalpy of vaporization is a measure of the energy required to overcome intermolecular

forces (primarily van der Waals forces in this nonpolar molecule) in the liquid phase. The
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enthalpy of fusion is the energy needed to break down the crystal lattice structure of the solid.

Experimental Determination of Thermodynamic
Properties
The trustworthiness of thermodynamic data hinges on the rigor of the experimental methods

used for its determination. As a Senior Application Scientist, it is imperative to understand the

principles behind these techniques.

Combustion Calorimetry
This is the primary technique for determining the enthalpy of formation of organic compounds.

The underlying principle is the precise measurement of the heat released during the complete

combustion of a known amount of the substance in a high-pressure oxygen environment.

Generalized Protocol for Bomb Calorimetry:

Sample Preparation: A precisely weighed sample of trans-2-hexene (typically encapsulated

in a gelatin capsule or ampule) is placed in a crucible inside a high-pressure vessel known

as a "bomb."

Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30

atm to ensure complete combustion.

Calorimeter Assembly: The bomb is submerged in a known quantity of water in a well-

insulated container (the calorimeter). The initial temperature of the water is recorded with

high precision.

Ignition: The sample is ignited electrically via a fuse wire.

Temperature Monitoring: The temperature of the water is monitored until it reaches a

maximum and then begins to cool. The temperature change (ΔT) is recorded.

Calculation: The heat of combustion is calculated from ΔT and the predetermined heat

capacity of the calorimeter system. Corrections are applied for the heat of combustion of the

fuse wire and any side reactions (e.g., nitric acid formation from residual nitrogen).
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Enthalpy of Formation Calculation: The standard enthalpy of formation is then calculated

from the experimental heat of combustion using Hess's Law, along with the known enthalpies

of formation of the products (CO₂ and H₂O).

Workflow: Combustion Calorimetry

Sample Preparation Weigh trans-2-Hexene

Pressurization Fill bomb with O₂

Calorimeter Assembly Submerge bomb in water

Ignition Ignite sample electrically

Data Acquisition Record ΔT

Calculation Determine ΔcH° & ΔfH°

Click to download full resolution via product page

Caption: Experimental workflow for bomb calorimetry.

Applications in Research and Process Development
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The thermodynamic data presented herein has direct applications in scientific and industrial

settings.

Chemical Synthesis: The enthalpy of formation is used to calculate the enthalpy of reaction

(ΔrH°) for any reaction involving trans-2-hexene. This allows researchers to predict whether

a reaction will be exothermic or endothermic, which is crucial for thermal management and

reactor design. For instance, in hydrogenation reactions, this data helps determine the heat

load for which the reactor must be designed.

Process Design & Safety: Properties like boiling point, vapor pressure, and enthalpy of

vaporization are fundamental to the design of separation and purification processes such as

distillation. Safety parameters, including the flash point (-20°C) and autoignition temperature,

are directly related to the molecule's thermodynamic properties and are essential for defining

safe handling and storage protocols.[2]

Computational Modeling: Experimental thermodynamic values are the gold standard for

validating and parameterizing computational chemistry models. Accurate force fields used in

molecular dynamics simulations, which are increasingly employed in drug discovery to model

ligand-protein interactions, rely on precise underlying thermodynamic data for their

development.

Conclusion
The thermodynamic properties of trans-2-hexene are well-characterized, providing a solid

foundation for its application in research and industry. Its enthalpy of formation confirms its

greater stability relative to its cis-isomer, a key principle of stereochemistry. The comprehensive

data on heat capacity, entropy, and phase transitions enables precise control over chemical

processes. By leveraging this information, researchers and engineers can optimize reaction

conditions, design safer industrial processes, and enhance the accuracy of computational

models, thereby accelerating innovation in chemical science and drug development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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